molecular formula C16H10BrN5O7 B11688790 2-(2-Bromo-4-nitrophenoxy)-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

2-(2-Bromo-4-nitrophenoxy)-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

Cat. No.: B11688790
M. Wt: 464.18 g/mol
InChI Key: UFSYUFDEOICYIY-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-nitrophenoxy)-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, nitro, and indole functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nitrophenoxy)-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromo-4-nitrophenol with acetohydrazide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nitrophenoxy)-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong bases or acids for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups would yield corresponding amines, while substitution of the bromine atom could result in a variety of substituted derivatives.

Scientific Research Applications

2-(2-Bromo-4-nitrophenoxy)-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 2-(4-bromo-2-nitrophenoxy)acetohydrazide

Uniqueness

2-(2-Bromo-4-nitrophenoxy)-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H10BrN5O7

Molecular Weight

464.18 g/mol

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C16H10BrN5O7/c17-11-6-9(22(27)28)2-4-13(11)29-7-14(23)19-20-15-10-5-8(21(25)26)1-3-12(10)18-16(15)24/h1-6,18,24H,7H2

InChI Key

UFSYUFDEOICYIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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